N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
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Overview
Description
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide is a compound that features a benzenesulfonamide group linked to a 1,2-oxazole ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide typically involves the formation of the oxazole ring followed by its attachment to the benzenesulfonamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with benzenesulfonamide using reagents such as sulfonyl chlorides and amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction reactions can target the sulfonamide group or the oxazole ring, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and benzenesulfonamide group can form non-covalent interactions with these targets, influencing their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and oxazole-containing molecules. Examples are:
- N-(3-(1,2-oxazol-4-yl)propyl)benzenesulfonamide
- N-(3-(1,2-oxazol-4-yl)propyl)benzenesulfonamide
- N-(3-(1,2-oxazol-4-yl)propyl)benzenesulfonamide
Uniqueness
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-18(16,12-6-2-1-3-7-12)14-8-4-5-11-9-13-17-10-11/h1-3,6-7,9-10,14H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGTBIKOJPKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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